molecular formula C14H10Cl2N2O3 B5813666 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5813666
M. Wt: 325.1 g/mol
InChI Key: TVTZANIRORZXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide, also known as DMNB, is an organic compound that has been widely used in scientific research. DMNB is a derivative of 5-nitro-2-furaldehyde, and it is a potent inhibitor of the enzyme nitroreductase.

Mechanism of Action

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide inhibits nitroreductase by binding to the active site of the enzyme. Nitroreductase is an important enzyme in the activation of prodrugs in cancer therapy. This compound inhibits the activation of prodrugs by nitroreductase, which can lead to decreased toxicity and increased efficacy of the prodrugs.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound has been shown to have a half-life of approximately 2 hours in rats, and it is rapidly metabolized and excreted in the urine. This compound has been shown to have no significant effects on body weight, food consumption, or organ weight in rats.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide is a potent inhibitor of nitroreductase, and it has been widely used in scientific research. This compound has minimal toxicity and is rapidly metabolized and excreted in the urine. However, this compound has some limitations for lab experiments. This compound is not selective for nitroreductase and can inhibit other enzymes. This compound can also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide. One direction is to develop more selective inhibitors of nitroreductase that do not have off-target effects. Another direction is to investigate the potential of this compound as a tool in drug discovery for other enzymes. Finally, the use of this compound in cancer therapy and other disease models should be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methyl-5-nitroaniline in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 181-183°C.

Scientific Research Applications

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide has been used in a variety of scientific research studies, including cancer research, drug discovery, and enzyme inhibition studies. This compound is a potent inhibitor of the enzyme nitroreductase, which is involved in the activation of prodrugs in cancer therapy. This compound has also been used as a tool in drug discovery to identify compounds that can selectively target nitroreductase.

properties

IUPAC Name

3,4-dichloro-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(18(20)21)7-13(8)17-14(19)9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTZANIRORZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.